molecular formula C13H13BrClNO2 B2994588 (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone CAS No. 1396846-30-2

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone

Cat. No.: B2994588
CAS No.: 1396846-30-2
M. Wt: 330.61
InChI Key: NBAHLNMWTACQQO-UHFFFAOYSA-N
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Description

The compound “(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[3.2.1]octane) which is a common motif in many natural products and pharmaceuticals . The presence of bromo and chloro substituents on the phenyl ring suggests that it might have been synthesized for a specific purpose, possibly as a pharmaceutical or as a research compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the azabicyclo[3.2.1]octane core, followed by the introduction of the phenyl ring with the bromo and chloro substituents. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. The azabicyclo[3.2.1]octane core is a bicyclic structure with a nitrogen atom, which is a common structural motif in many natural products and pharmaceuticals . The phenyl ring with bromo and chloro substituents is a common functional group in organic chemistry, often used in medicinal chemistry due to its ability to form stable carbon-carbon bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the bromo and chloro substituents on the phenyl ring suggests that it could undergo various substitution reactions. The carbonyl group could also be involved in various reactions, such as nucleophilic addition or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromo and chloro substituents on the phenyl ring could increase its density and boiling point compared to a similar compound without these substituents .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

A significant area of research focuses on the novel synthesis of complex bicyclic and heterocyclic compounds. For instance, a study describes the synthesis of 2-alkoxy-3-hydroxytropones and 2,7-dihydroxytropones from dialkoxy-8-oxabicyclo[3.2.1]oct-6-en-3-ones, showcasing a method for generating structurally complex molecules with potential pharmacological applications (Zinser, Henkel, & Föhlisch, 2004). This research demonstrates the versatility of oxabicyclic compounds as precursors in organic synthesis.

Crystal Structure Analysis

Another study focuses on the synthesis and crystal structure characterization of a specific oxabicyclo compound. Through 1H and 13C NMR and HRMS spectroscopy, along with X-ray crystallography, researchers were able to deduce the absolute molecular configuration of the compound, highlighting its potential for detailed structural analysis in materials science and chemistry (Wu, Guo, Zhang, & Xia, 2015).

Anticancer and Antimicrobial Applications

Research into heterocyclic compounds that include oxabicyclic structures has also extended into the biomedical field, with studies exploring their anticancer and antimicrobial properties. For example, a study synthesizing new 1,3-oxazole clubbed pyridyl-pyrazolines demonstrates the potential of these compounds in combating cancer and microbial infections, further supported by molecular docking studies (Katariya, Vennapu, & Shah, 2021).

Photoinduced Molecular Transformations

The photochemistry of oximes, including those derived from compounds related to "(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone," has been explored for the synthesis of lactams and the investigation of nitrogen insertion reactions. This research offers insights into photoinduced molecular transformations, contributing to the understanding of reaction mechanisms under light irradiation (Suginome, Furukawa, & Orito*, 1991).

Nanoparticle Synthesis

Additionally, hetero bicyclic compounds have been used in the synthesis of nanoparticles, demonstrating the cross-disciplinary applications of these chemical structures. In one study, a hetero bicyclic compound was utilized as both a reducing and stabilizing agent in the preparation of zinc nanoparticles, showcasing the utility of these compounds in nanotechnology and materials science (Pushpanathan & Kumar, 2014).

Future Directions

The future directions for research on this compound would depend on its intended use and observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO2/c14-8-1-4-12(15)11(5-8)13(17)16-9-2-3-10(16)7-18-6-9/h1,4-5,9-10H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAHLNMWTACQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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